N-[2-(Methylsulfanylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide
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Description
“N-[2-(Methylsulfanylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also contains a prop-2-enoyl group (an alpha, beta-unsaturated carbonyl), which is often involved in Michael reactions . The methylsulfanylmethylphenyl part suggests the presence of a thioether and a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the prop-2-enoyl group, and the attachment of the methylsulfanylmethylphenyl group . The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring would provide a degree of three-dimensionality, while the double bond in the prop-2-enoyl group could allow for cis-trans isomerism . The phenyl ring could participate in pi stacking interactions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The double bond in the prop-2-enoyl group could undergo addition reactions . The piperidine nitrogen could act as a base or a nucleophile . The sulfur atom in the thioether group could potentially be oxidized .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, its solubility in various solvents, and its melting and boiling points would need to be determined experimentally .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(methylsulfanylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-3-16(20)19-10-8-13(9-11-19)17(21)18-15-7-5-4-6-14(15)12-22-2/h3-7,13H,1,8-12H2,2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYHVFJNJYSLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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